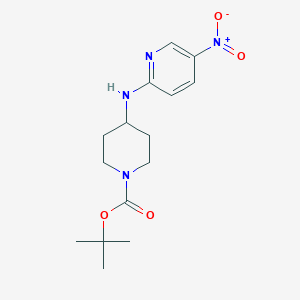

tert-Butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate

Vue d'ensemble

Description

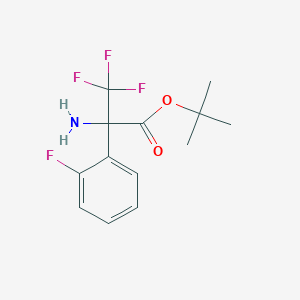

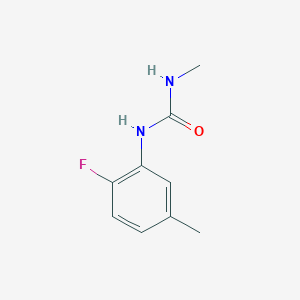

“tert-Butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate” is a chemical compound with the molecular formula C15H22N4O4 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, “tert-Butyl 4-(5-aminopyridin-2-ylamino)piperidine-1-carboxylate” was synthesized through a reaction involving 2-bromo-5-nitro-pyridine, 4-amino-piperidine-1-carboxylic acid tert-butyl ester, and triethylamine .Molecular Structure Analysis

The molecular weight of “tert-Butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate” is 322.36 . The InChI key is FQTYGHIEYTTWFB-UHFFFAOYSA-N .Applications De Recherche Scientifique

Catalytic Applications in Chemistry

One significant application of similar compounds to tert-Butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate is in catalysis. Polymethacrylates containing a 4-amino-pyridyl derivative, such as 2-(4-(pyridin-4-yl)piperazine-1-carboxamido)ethyl methacrylate, have shown effectiveness as catalysts in acylation chemistry. The presence of tertiary-amine groups in these polymers enhances their catalytic activity, particularly in the acylation of tert-butanol with acetic anhydride to form tert-butyl acetate. This showcases the utility of pyridine and piperidine derivatives in catalytic processes, potentially applicable to tert-Butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate as well (Mennenga et al., 2015).

Intermediate in Drug Synthesis

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a structurally similar compound, has been identified as a crucial intermediate in the synthesis of small molecule anticancer drugs. The synthesis method developed for this compound, involving nucleophilic substitution, oxidation, halogenation, and elimination reactions, underscores the potential use of tert-Butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate in drug synthesis pathways, particularly in developing anticancer therapeutics (Zhang et al., 2018).

Antibacterial and Anthelmintic Activities

Another related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was synthesized and evaluated for its antibacterial and anthelmintic activities. Although it showed moderate anthelmintic activity, this suggests that tert-Butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate could potentially be explored for similar biological activities (Sanjeevarayappa et al., 2015).

Safety and Hazards

Safety data sheets indicate that if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes into contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed and medical attention should be sought if the person feels unwell .

Mécanisme D'action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “tert-Butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate”. Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interactions with its targets . .

Propriétés

IUPAC Name |

tert-butyl 4-[(5-nitropyridin-2-yl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O4/c1-15(2,3)23-14(20)18-8-6-11(7-9-18)17-13-5-4-12(10-16-13)19(21)22/h4-5,10-11H,6-9H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHRSBUULWXMEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2996394.png)

![4-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2996395.png)

![2-(2-ethylquinazolin-4-yl)oxy-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2996399.png)

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2996405.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2996410.png)

![N-{4-[(4-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2996414.png)